molecular formula C18H15ClFNO3 B2410386 (Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 900273-26-9

(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No. B2410386
CAS RN: 900273-26-9
M. Wt: 347.77
InChI Key: NCMMASTUHGZBRF-PXNMLYILSA-N
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Description

“(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one” is a chemical compound with the molecular formula C18H15ClFNO3 . Its average mass is 347.768 Da and its mono-isotopic mass is 347.072449 Da .


Synthesis Analysis

The synthesis of this compound might involve the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent . This reagent has been used in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It has also been used in the preparation of 2-chloro-6-fluorobenzylamine, which is required for the synthesis of 9-substituted adenine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C18H15ClFNO3 . Further structural analysis would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. One possible reaction pathway involves the protodeboronation of pinacol boronic esters . This process is not well developed, but it has been reported that catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters can be achieved using a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 2-Chloro-6-fluorobenzyl chloride, are as follows: it has a form of liquid, a refractive index n20/D of 1.537 (lit.), and a density of 1.401 g/mL at 25 °C (lit.) . The properties of “(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one” might be similar, but specific data is not available in the current resources.

properties

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO3/c1-21(2)9-12-15(22)7-6-10-17(23)16(24-18(10)12)8-11-13(19)4-3-5-14(11)20/h3-8,22H,9H2,1-2H3/b16-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMMASTUHGZBRF-PXNMLYILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)F)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC=C3Cl)F)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

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